
Sinalbin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sinalbin a belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in brassicas, herbs and spices, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Phytoalexin Production
Sinalbin A, produced by white mustard (Sinapis alba) following treatment with biotic and abiotic elicitors, serves as a phytoalexin, a substance involved in plant defense against pathogens. It's a crucial element in the plant's response to environmental stressors (Pedras & Zaharia, 2000).
Metabolism in Insects
In a study involving transgenic Arabidopsis thaliana containing sinalbin, it was observed that Pieris rapae caterpillars metabolize sinalbin differently depending on the host plant. This indicates a specialized adaptation in the metabolism of sinalbin in certain insect species (Agerbirk et al., 2007).
Analytical Studies
Sinalbin's degradation products were analyzed using supercritical fluid chromatography, highlighting its role in various food products and the importance of understanding its transformation during processing (Buskov et al., 2000).
Plant Phylogeny and Enzyme Activity
Research on sinalbin in Sinapis species showed its presence in specific phylogenetic groups, along with the study of specific nitrile degrading enzymes. This suggests a connection between the presence of sinalbin and certain enzymatic activities in plants (Agerbirk et al., 2008).
Effect on Plant Metabolism
An investigation into how sinalbin affects the metabolic profile of Arabidopsis seedlings, especially under sulfur-deficient conditions, revealed significant influences on the plant's metabolome. It indicated that sinalbin uptake can impact the formation of various metabolites (Zhang et al., 2011).
Large-Scale Purification
A study on the purification of sinalbin from white mustard seeds using ion-exchange centrifugal partition chromatography demonstrated the feasibility of isolating sinalbin for use in pharmacological studies (Toribio et al., 2009).
Degradation in Food Products
The degradation products of sinalbin in yellow mustard paste were analyzed, providing insights into the chemical changes that sinalbin undergoes in food processing (Paunovic et al., 2012).
Bioavailability and Metabolism
Research on the bioavailability and metabolism of sinalbin showed its absorption and transformation in the liver, with potential implications for health benefits or risks associated with its consumption (Sørensen et al., 2016).
Prostatic Hyperplasia Inhibition
A study demonstrated that sinalbin inhibits prostatic hyperplasia in experimental models, indicating its potential therapeutic applications (Wu et al., 2003).
Free-Radical Scavenging Activity
An investigation into the free-radical scavenging activity of sinalbin showed its potential as an antioxidant, though it was not found to be highly efficient in this role (Montaut et al., 2017).
Propiedades
Fórmula molecular |
C12H12N2O2S2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
9-methoxy-2-methylsulfinyl-4H-[1,3]thiazino[6,5-b]indole |
InChI |
InChI=1S/C12H12N2O2S2/c1-16-14-10-6-4-3-5-8(10)9-7-13-12(18(2)15)17-11(9)14/h3-6H,7H2,1-2H3 |
Clave InChI |
IVCVQRJWYKCARE-UHFFFAOYSA-N |
SMILES canónico |
CON1C2=CC=CC=C2C3=C1SC(=NC3)S(=O)C |
Sinónimos |
sinalbin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
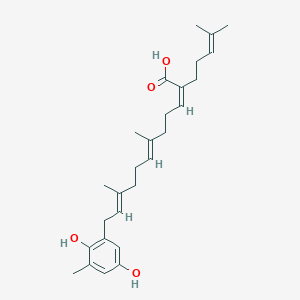
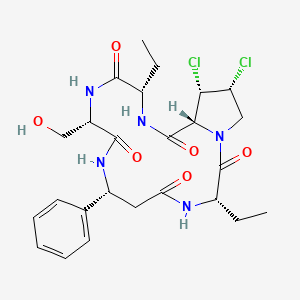
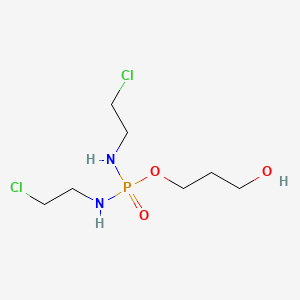
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
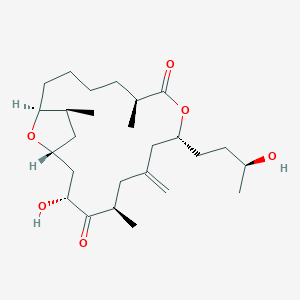
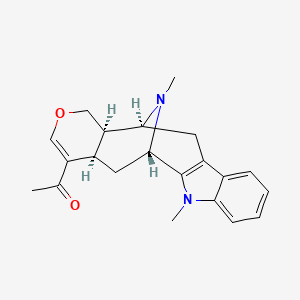
![1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1248419.png)
![zinc;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate](/img/structure/B1248420.png)

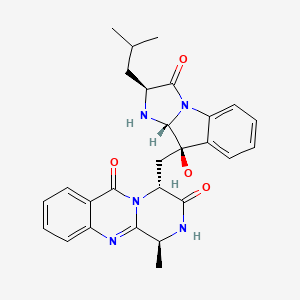
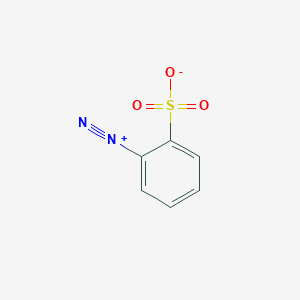

![2-Methyl-4-hydroxy-7-methoxy-5H-[1]benzopyrano[4,3-b]pyridine-5-one](/img/structure/B1248429.png)